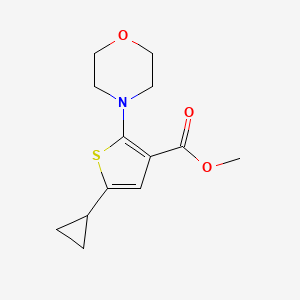![molecular formula C6H4BrN3 B13058966 4-Bromo-5h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13058966.png)
4-Bromo-5h-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5h-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including kinase inhibition and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5h-pyrrolo[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the use of Cu-catalyzed reactions. For instance, 5-bromopyrimidin-4-amines can react with alkynes in the presence of CuCl and 6-methylpicolinic acid to form the desired pyrrolo[2,3-d]pyrimidine . Another method involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5h-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include CuCl, 6-methylpicolinic acid, NaI, K2CO3, and malononitrile. Reaction conditions often involve the use of solvents such as DMSO and ethanol, with reactions carried out at room temperature or under reflux .
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-Bromo-5h-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are potential anticancer agents.
Biological Research: The compound is studied for its ability to induce apoptosis in cancer cells and inhibit various kinases such as EGFR, Her2, VEGFR2, and CDK2.
Chemical Biology: It serves as a tool compound for studying kinase signaling pathways and their role in disease.
Industrial Applications: The compound is used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 4-Bromo-5h-pyrrolo[2,3-d]pyrimidine involves its interaction with kinase enzymes. The compound binds to the active site of kinases, inhibiting their activity and leading to the disruption of signaling pathways that promote cell proliferation and survival. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5h-pyrrolo[2,3-d]pyrimidine
- 4-Fluoro-5h-pyrrolo[2,3-d]pyrimidine
- 4-Iodo-5h-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-Bromo-5h-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the bromine atom, which can enhance its binding affinity to kinase enzymes compared to other halogenated derivatives. This unique feature makes it a valuable compound for developing potent kinase inhibitors .
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
4-bromo-5H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-1-2-8-6(4)10-3-9-5/h2-3H,1H2 |
InChI Key |
KCVRDETUCONJBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C1C(=NC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



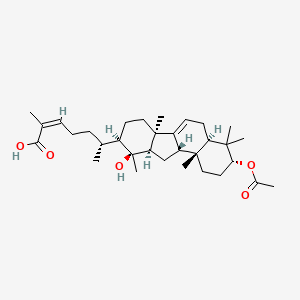
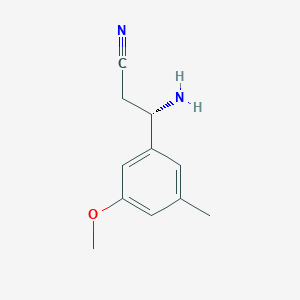
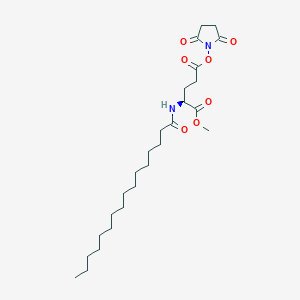
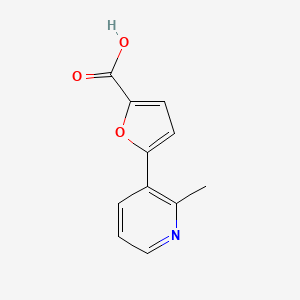


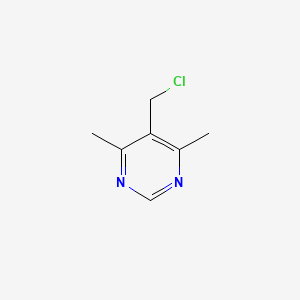
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid](/img/structure/B13058951.png)




